molecular formula C12H18O3 B8723100 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol CAS No. 67031-41-8

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol

Cat. No.: B8723100
CAS No.: 67031-41-8
M. Wt: 210.27 g/mol
InChI Key: AHNPSXRKYWCRBA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of sodium borohydride as a reducing agent to convert the aldehyde group to an alcohol group. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of the intermediate compounds to produce the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-

Properties

CAS No.

67031-41-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12-13H,1-4H3

InChI Key

AHNPSXRKYWCRBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An isopropyl magnesium bromide ether solution prepared by using 5.6 g of 2-bromopropane, 0.94 g of magnesium and 30 ml of diethyl ether, was dropwise added to a mixture comprising 5.0 g of 3,4-dimethoxybenzaldehyde and 50 ml of diethyl ether, followed by a reaction for 15 hours under reflux. The reaction mixture was put into ice water, and dilute sulfuric acid was added, followed by stirring. Then, the mixture was extracted with methylene chloride, followed by washing with water. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 6.3 g of oily 1-(3′,4′-dimethoxyphenyl)-2-methylpropanol.
[Compound]
Name
isopropyl magnesium bromide ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

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